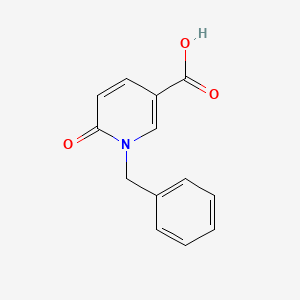

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTBMEOGSQFGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377367 | |

| Record name | 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4332-79-0 | |

| Record name | 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyridone class of molecules. The pyridone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this compound, tailored for professionals in drug discovery and development. While specific quantitative biological data for this exact molecule is not extensively available in the public domain, this guide infers potential activities based on structurally related compounds and provides a robust foundation for further research.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 4332-79-0 | [1][2][][4][5] |

| Molecular Formula | C₁₃H₁₁NO₃ | [2][4] |

| Molecular Weight | 229.23 g/mol | [2] |

| MDL Number | MFCD00101801 | [1][2] |

| Purity (Typical) | ≥95% | [1] |

Synthesis

The synthesis of this compound typically proceeds through a two-step process: the formation of the corresponding ethyl or methyl ester, followed by hydrolysis to the carboxylic acid. The general synthetic approach is outlined below.

Experimental Protocol: Synthesis of Ethyl 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate

This protocol is adapted from established methods for the N-alkylation of pyridones.

Materials:

-

Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

To this suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Experimental Protocol: Hydrolysis to this compound

Materials:

-

Ethyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Ethanol

-

Water

-

Hydrochloric acid (HCl) (1N)

Procedure:

-

Dissolve ethyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent) in a mixture of THF (or ethanol) and water.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature or gently heat to 40-50°C for 2-6 hours, monitoring the hydrolysis by TLC.

-

After completion, cool the reaction mixture to 0°C and acidify with 1N HCl until the pH is approximately 2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Predicted Spectral Data

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |

| δ 13.0-12.0 (br s, 1H, COOH) | δ ~165 (C=O, carboxylic acid) |

| δ 8.4-8.2 (d, 1H, H-2) | δ ~163 (C=O, pyridone) |

| δ 7.8-7.6 (dd, 1H, H-4) | δ ~145 (C-2) |

| δ 7.4-7.2 (m, 5H, Ar-H) | δ ~140 (C-4) |

| δ 6.8-6.6 (d, 1H, H-5) | δ ~136 (Ar-C) |

| δ 5.4-5.2 (s, 2H, CH₂) | δ ~129 (Ar-CH) |

| δ ~128 (Ar-CH) | |

| δ ~127 (Ar-CH) | |

| δ ~117 (C-5) | |

| δ ~109 (C-3) | |

| δ ~52 (CH₂) |

Potential Biological Activities

Derivatives of the 6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold have been investigated for a range of biological activities. While specific data for the 1-benzyl substituted title compound is sparse, the following areas represent promising avenues for future research.

-

Anticancer Activity: Numerous dihydropyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7] For instance, certain novel dihydropyridine carboxylic acids have shown activity against the HCT-15 human colon cancer cell line.[6][7] The structural similarity of this compound suggests it may also possess antiproliferative properties.

-

Antibacterial Activity: The pyridone core is a known pharmacophore in several antibacterial agents. The N-ethylpyridone-3-carboxylic acid analogue has shown antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium.[8] This suggests that this compound could be a candidate for antibacterial screening.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: General synthesis of the target compound.

Potential Mechanism of Action (Hypothetical)

Given the anticancer activity of related compounds, a hypothetical signaling pathway that could be targeted is the Fibroblast Growth Factor Receptor (FGFR) pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the FGFR signaling pathway.

Conclusion

This compound represents a molecule of interest within the broader class of pyridone-containing compounds. While specific biological data is limited, its structural features suggest potential for development as an anticancer or antibacterial agent. The synthetic routes are well-precedented, primarily involving N-benzylation of a pyridone ester followed by hydrolysis. This guide provides a foundational understanding for researchers and drug development professionals to initiate further investigation into the therapeutic potential of this and related compounds. Future work should focus on the definitive synthesis and characterization, followed by comprehensive screening for biological activity to elucidate its specific mechanisms of action and potential therapeutic applications.

References

- 1. 4332-79-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 1-BENZYL-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLIC ACID price,buy 1-BENZYL-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLIC ACID - chemicalbook [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. rndmate.com [rndmate.com]

- 6. An unequivocal synthesis of 1-benzyl-3-ethyl-1,6-dihydropyridine and its use for a biogenetically modelled synthesis of (±)-catharanthine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid (CAS 4332-79-0)

Disclaimer: Publicly available information on 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid (CAS 4332-79-0) is limited. This guide summarizes the available data for this specific compound and provides a broader context based on the well-documented activities of structurally related dihydropyridine carboxylic acid derivatives. The experimental protocols and potential mechanisms of action described herein are based on general methodologies for this class of compounds and should be adapted and validated for the specific molecule of interest.

Core Compound Properties

This compound is a heterocyclic organic compound. Limited data is available from commercial suppliers regarding its specific physical and chemical properties.

| Property | Value | Source |

| CAS Number | 4332-79-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₃H₁₁NO₃ | --INVALID-LINK-- |

| Formula Weight | 229.23 g/mol | --INVALID-LINK--[1] |

| Purity | ≥95% | --INVALID-LINK--[1] |

Synthesis and Characterization

General Synthetic Workflow

A plausible synthetic route could involve a multi-component reaction, such as the Hantzsch pyridine synthesis, or a variation thereof, followed by functional group manipulations. The following diagram illustrates a generalized workflow.

Post-Synthesis Characterization

Following synthesis, the compound would typically be characterized using a suite of analytical techniques to confirm its identity and purity.

Table of Characterization Methods:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups present in the molecule, such as carbonyl and carboxylic acid moieties. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |

| Melting Point Analysis | To determine the melting point range as an indicator of purity. |

Biological Activity and Potential Applications (Based on Related Compounds)

Specific biological data for this compound is not available in the public domain. However, the dihydropyridine scaffold is a well-known pharmacophore, most notably in the context of L-type calcium channel modulation.

Potential as Calcium Channel Modulators

Many dihydropyridine derivatives are potent blockers of L-type calcium channels, leading to vasodilation. This activity makes them crucial in the treatment of hypertension and angina.

The following diagram illustrates the generally accepted mechanism of action for dihydropyridine-based calcium channel blockers.

Other Potential Activities

Research into novel dihydropyridine derivatives has revealed a broader range of biological activities, including:

-

Anticancer Activity: Some derivatives have shown cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: The pyridine carboxylic acid moiety is present in numerous enzyme inhibitors, suggesting that compounds like the one could be explored for such activities.

Experimental Protocols (General)

The following are generalized protocols that would be relevant for the study of a novel dihydropyridine carboxylic acid derivative.

In Vitro Calcium Channel Blocking Assay (FLIPR-based)

This assay measures the ability of a compound to inhibit calcium influx in cells expressing L-type calcium channels.

Workflow:

References

An In-depth Technical Guide to 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid, a pyridine derivative of interest to researchers and professionals in drug development.

Molecular Structure and Chemical Properties

This compound is a heterocyclic compound featuring a dihydropyridine ring system. The core structure is substituted with a benzyl group at the nitrogen atom (position 1), a carbonyl group at position 6, and a carboxylic acid group at position 3.

Molecular Formula: C₁₃H₁₁NO₃

Molecular Weight: 229.23 g/mol

CAS Number: 4332-79-0

The presence of the carboxylic acid group confers acidic properties to the molecule, while the benzyl group introduces a significant hydrophobic character. The dihydropyridine ring itself is a key pharmacophore in many biologically active compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | |

| Molecular Weight | 229.23 g/mol | |

| CAS Number | 4332-79-0 |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the protons on the dihydropyridine ring, and the acidic proton of the carboxylic acid. The benzylic methylene protons would likely appear as a singlet. The protons on the dihydropyridine ring would exhibit characteristic splitting patterns depending on their coupling constants. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals for the carbonyl carbon of the pyridone ring, the carboxylic acid carbonyl, the carbons of the benzyl group, and the carbons of the dihydropyridine ring. The quaternary carbons would likely show weaker signals.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the pyridone and carboxylic acid (strong absorptions), and C-H stretches of the aromatic and aliphatic groups.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the benzyl group, and other characteristic cleavages of the dihydropyridine ring.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, the synthesis of structurally related dihydropyridine carboxylic acids has been described and can serve as a methodological template.

One general approach involves the cyclization of appropriate precursors. For instance, a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides has been developed, which involves the treatment of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with primary amines to form the substituted pyridone ring system. Subsequent hydrolysis of an ester precursor would yield the carboxylic acid.

Another potential route could involve the N-benzylation of a pre-formed 6-oxo-1,6-dihydropyridine-3-carboxylic acid or its ester derivative.

General Experimental Protocol for Synthesis of Dihydropyridine Carboxylic Acid Derivatives

The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Appropriate starting materials (e.g., a suitable acyclic precursor or a pyridine derivative)

-

Benzyl halide (e.g., benzyl bromide or benzyl chloride)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., DMF, acetonitrile)

-

Reagents for hydrolysis (if starting from an ester, e.g., LiOH, NaOH)

Procedure (Conceptual Workflow):

An In-depth Technical Guide to 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the dihydropyridine class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, cytotoxic, and calcium channel modulating effects. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. While detailed experimental data on its physical properties are limited in publicly accessible literature, the following table summarizes its key chemical identifiers and basic properties.

| Property | Value | Reference |

| CAS Number | 4322-79-0 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥95% (commercially available) | [2] |

Further characterization data, such as melting point, boiling point, and solubility, are not consistently reported in the available literature. Researchers are advised to consult a Certificate of Analysis (CoA) from a commercial supplier for batch-specific data.[3][4][5]

Spectroscopic Data

-

¹H NMR: Signals corresponding to the protons of the benzyl group, the dihydropyridine ring, and the carboxylic acid proton. The chemical shifts would be influenced by the electronic environment of each proton.

-

¹³C NMR: Resonances for the carbon atoms of the benzyl group, the dihydropyridine ring, the carbonyl group, and the carboxylic acid group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the ketone and carboxylic acid, and C-H and C=C stretching and bending vibrations of the aromatic and heterocyclic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the benzyl group, carboxyl group, and other fragments.

Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily available scientific literature, a general approach for the synthesis of dihydropyridine carboxylic acid derivatives has been described. This typically involves a multi-component reaction.[6]

Furthermore, a patented method for the preparation of the parent compound, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, involves the hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine in water.[7] This could potentially be adapted for the synthesis of the N-benzylated derivative.

A published study utilized this compound as a commercially available starting material for the synthesis of a derivative. The experimental details for this subsequent reaction are provided below.

Synthesis of a Derivative from this compound

A study on Trypanosoma cruzi proteasome inhibitors described the synthesis of an amide derivative from this compound. The general methodology involved an amide coupling reaction. While the full experimental details for this specific reaction were not provided in the main text, it was mentioned that the synthesis was analogous to other amide coupling reactions reported in the same paper, which typically involve a coupling agent and a base in an appropriate solvent.

Pharmacological Properties and Biological Activity

The direct pharmacological properties of this compound have not been extensively studied. However, the broader class of dihydropyridine derivatives is well-known for a wide range of biological activities.

Potential Areas of Activity:

-

Antimicrobial Activity: Various dihydropyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

-

Cytotoxic Activity: Several studies have reported the cytotoxic effects of novel dihydropyridine carboxylic acid derivatives against various cancer cell lines.[8][9] This suggests that derivatives of the title compound could be investigated as potential anticancer agents.

-

Calcium Channel Modulation: The dihydropyridine scaffold is a classic pharmacophore for L-type calcium channel blockers, which are widely used in the treatment of hypertension. While the specific activity of this compound on calcium channels is unknown, this remains a potential area of investigation.

-

Enzyme Inhibition: Pyridine carboxylic acid isomers and their derivatives are being actively explored as inhibitors of various enzymes, playing a role in the development of drugs for a wide range of diseases including cancer and viral infections.[10][11]

The benzyl and carboxylic acid functional groups on the core 6-oxo-1,6-dihydropyridine scaffold provide ample opportunities for chemical modification to explore and optimize these potential biological activities.

Conclusion

This compound is a valuable starting material and a scaffold for the development of novel compounds with potential therapeutic applications. While comprehensive data on the specific properties of this compound are not yet widely available, the known biological activities of the dihydropyridine class suggest that it is a promising area for further research. This technical guide has summarized the currently available information to aid researchers and drug development professionals in their exploration of this and related compounds. Further experimental work is required to fully elucidate its physicochemical properties, spectroscopic profile, and pharmacological activities.

References

- 1. This compound [myskinrecipes.com]

- 2. 4332-79-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. CAS 4332-79-0 | 4H21-1-FC | MDL MFCD00101801 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CAS 4332-79-0 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]

- 8. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, interaction with DNA and cytotoxicity of Pd(ii) and Pt(ii) complexes containing pyridine carboxylic acid ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid: An Investigative Summary

Disclaimer: This document provides a comprehensive overview based on available scientific literature. As of this writing, there is a notable absence of direct studies elucidating the specific mechanism of action for 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid. The information presented herein is therefore based on a hypothesized mechanism derived from the activity of structurally related analogs and general principles of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and to direct future research.

Hypothesized Mechanism of Action: Inhibition of Activator Protein-1 (AP-1)

The most closely related analog with a documented mechanism of action is 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This compound has been identified as an inhibitor of Activator Protein-1 (AP-1), a critical transcription factor involved in a multitude of cellular processes. It is hypothesized that this compound shares this mechanism.

AP-1 is a dimeric transcription factor, typically composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families.[1] This transcription factor plays a pivotal role in regulating gene expression in response to a wide array of stimuli, including cytokines, growth factors, and cellular stress.[1][2][3] The dysregulation of AP-1 activity is implicated in numerous pathologies, including cancer, inflammatory disorders like rheumatoid arthritis, and fibrosis.[1][2][4]

The hypothesized mechanism suggests that this compound may interfere with the AP-1 signaling cascade, potentially by inhibiting the DNA binding of the c-Fos/c-Jun heterodimer. This would lead to the downregulation of AP-1 target genes, many of which are pro-inflammatory and involved in cell proliferation. A key target that may be affected is Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

The AP-1 Signaling Pathway

The activation of AP-1 is a complex process initiated by various extracellular signals that converge on the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. The diagram below illustrates a simplified representation of this pathway and the proposed point of inhibition.

Structure-Activity Relationship (SAR) Considerations

While the core mechanism is hypothesized to be similar to its methyl analog, the presence of a benzyl group at the N-1 position is significant and likely modulates the compound's activity. Structure-activity relationship studies on various heterocyclic compounds have shown that an N-1 benzyl group can be crucial for biological potency.[5] For instance, in the context of antiviral N-benzyl hydroxypyridone carboxamides, this group was found to be optimal for activity.[5] Similarly, in certain dihydropyrimidine calcium channel blockers, a phenylmethyl (benzyl) group was integral to their vasorelaxant properties.[6]

The benzyl group, being larger and more lipophilic than a methyl group, may influence several properties of the molecule, including:

-

Binding Affinity: It may form additional hydrophobic or pi-stacking interactions with the target protein, potentially increasing binding affinity and potency.

-

Pharmacokinetics: The benzyl group can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Selectivity: The nature of the N-1 substituent can influence the selectivity of the compound for different isoforms of target proteins or related signaling pathways.

However, it is crucial to note that in some molecular scaffolds, the carboxylic acid precursors of such compounds have been found to be inactive, indicating that the entire molecular structure is critical for the observed biological effect.[5]

Proposed Experimental Strategy for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy.

Data Presentation

Currently, there is no publicly available quantitative data regarding the biological activity of this compound. To populate the table below, the experiments outlined in the proposed workflow would need to be conducted.

| Assay Type | Parameter | Value (e.g., µM) | Cell Line/System Used |

| AP-1 Luciferase Reporter Assay | IC₅₀ | Data not available | e.g., HEK293T |

| COX-2 Gene Expression (qPCR) | IC₅₀ | Data not available | e.g., RAW 264.7 |

| EMSA (AP-1:DNA Binding) | IC₅₀ | Data not available | In vitro |

| COX-2 Enzyme Activity Assay | IC₅₀ | Data not available | In vitro or cell-based |

| Cytokine Release (e.g., IL-6) | IC₅₀ | Data not available | e.g., PBMCs |

Experimental Protocols

Below are generalized protocols for the key initial experiments proposed to test the hypothesis of AP-1 inhibition.

6.1. AP-1 Luciferase Reporter Assay

-

Objective: To determine if the compound inhibits AP-1 transcriptional activity in a cellular context.

-

Methodology:

-

HEK293T or a similar cell line will be co-transfected with a luciferase reporter plasmid containing multiple AP-1 binding sites (TPA response elements) and a constitutively expressed control plasmid (e.g., Renilla luciferase).

-

After 24 hours, cells will be treated with various concentrations of this compound for 1 hour.

-

AP-1 activity will then be stimulated with a known inducer, such as Phorbol 12-myristate 13-acetate (PMA).

-

After an appropriate incubation period (e.g., 6-8 hours), cells will be lysed, and luciferase activity will be measured using a luminometer.

-

The firefly luciferase signal will be normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

-

IC₅₀ values will be calculated from the dose-response curve.

-

6.2. Quantitative PCR (qPCR) for AP-1 Target Genes

-

Objective: To measure the effect of the compound on the expression of endogenous AP-1 target genes.

-

Methodology:

-

A relevant cell line (e.g., RAW 264.7 macrophages) will be pre-treated with the test compound at various concentrations for 1 hour.

-

Gene expression will be induced with a stimulus like Lipopolysaccharide (LPS).

-

After 4-6 hours, total RNA will be extracted from the cells.

-

The RNA will be reverse-transcribed into cDNA.

-

qPCR will be performed using primers specific for target genes (e.g., COX-2, MMP-3) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative change in gene expression will be calculated using the ΔΔCt method.

-

Conclusion

While this compound is commercially available, its biological mechanism of action remains to be publicly characterized. Based on the activity of its close structural analog, the most promising hypothesis is that it functions as an inhibitor of the AP-1 signaling pathway. The presence of the N-benzyl group suggests a potentially modulated pharmacological profile compared to its N-methyl counterpart. The experimental framework provided in this document offers a clear path for future research to confirm this hypothesis, quantify the compound's potency, and elucidate its therapeutic potential. This investigative summary serves as a critical starting point for any research program aiming to develop this and related molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule inhibitors targeting activator protein 1 (AP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid and the broader class of dihydropyridine and pyridone carboxylic acid derivatives. While specific quantitative data and detailed experimental protocols for the title compound are not extensively available in the public domain, this document consolidates general synthetic methodologies, potential biological activities, and common evaluation protocols based on structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this class of molecules, facilitating further investigation and drug discovery efforts.

Introduction

The 1,6-dihydropyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a benzyl group at the 1-position and an oxo group at the 6-position yields this compound, a molecule with potential for diverse pharmacological applications. Derivatives of dihydropyridines and pyridones have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, antidiabetic, and anticancer properties.[1][2][3][4] This guide will explore the synthesis, potential biological functions, and evaluation methods relevant to this class of compounds.

Synthesis of 1-Substituted-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acids

A representative synthetic approach is the Hantzsch pyridine synthesis and its modifications, or through multi-component reactions.[7] A general workflow for the synthesis is outlined below.

Caption: Generalized synthetic workflow for 1-substituted-6-oxo-1,6-dihydropyridine-3-carboxylic acids.

Representative Experimental Protocol: Synthesis of a 1-Substituted 4-Aryl-6-Oxo-1,6-Dihydropyridine-3-Carboxamide

The following protocol is adapted from a diversity-oriented synthesis of related pyridone derivatives and serves as an illustrative example.[5][6]

-

Synthesis of 1-Substituted Methyl 4-Hydroxy-6-Oxo-1,6-Dihydropyridine-3-Carboxylates: Treatment of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with a primary amine (e.g., benzylamine) would yield the corresponding 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate.

-

Transformation to a Halogenated Intermediate: The hydroxyl group at the 4-position is converted to a better leaving group, such as a tosylate or a chloro derivative.

-

Suzuki-Miyaura Arylation: The halogenated intermediate is then subjected to a Suzuki-Miyaura coupling reaction with an appropriate arylboronic acid to introduce a substituent at the 4-position.

-

Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

-

Amidation (Optional): The resulting carboxylic acid can be converted to a variety of amides through reaction with primary or secondary amines.

Potential Biological Activities and Mechanisms of Action

Derivatives of dihydropyridine and pyridone carboxylic acids have been investigated for a range of biological activities. The specific activities of this compound are not well-documented in the available literature, but based on its structural class, it may exhibit one or more of the following properties.

Antimicrobial Activity

Pyridone carboxylic acids are known for their antibacterial properties.[8][9] The mechanism of action for many quinolone antibiotics, which share a similar scaffold, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Caption: Postulated mechanism of antimicrobial action for pyridone carboxylic acid derivatives.

Antioxidant Activity

Some dihydropyridine derivatives have been reported to possess antioxidant properties.[2] These compounds may act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Anticancer Activity

Certain dihydropyridine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[1][4] The underlying mechanisms can be diverse, including the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways involved in tumor growth and proliferation.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic properties of this compound and its analogs, a series of in vitro assays are typically employed.

Antimicrobial Susceptibility Testing

A common method to determine the antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol Outline:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assays

Several assays can be used to evaluate the antioxidant potential of a compound.[10][11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution to a specific absorbance at 734 nm.

-

Add various concentrations of the test compound to the ABTS•+ solution.

-

After a defined incubation period, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[1]

Protocol Outline:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow viable cells to metabolize MTT into formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (concentration required to inhibit 50% of cell growth).

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Quantitative Data

A thorough review of the existing literature did not yield specific quantitative data (e.g., IC50 values, MIC values, reaction yields) for this compound. The tables below are presented as templates to guide researchers in organizing their data once experimental results are obtained for the title compound or its novel derivatives.

Table 1: Synthetic Reaction Yields

| Step | Reaction | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Benzylation | 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate ester | Data not available |

| 2 | Ester Hydrolysis | this compound | Data not available |

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |

|---|---|---|---|---|

| This compound | Data not available | Data not available | Data not available | Data not available |

| Ciprofloxacin (Control) | Reference value | Reference value | Reference value | N/A |

Table 3: In Vitro Antioxidant Activity (IC50 in µM)

| Compound | DPPH Scavenging | ABTS Scavenging |

|---|---|---|

| This compound | Data not available | Data not available |

| Ascorbic Acid (Control) | Reference value | Reference value |

Table 4: In Vitro Cytotoxicity (IC50 in µM)

| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| Doxorubicin (Control) | Reference value | Reference value | Reference value |

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While specific data for this molecule is sparse, the general synthetic routes and biological activities of related dihydropyridine and pyridone derivatives provide a strong rationale for its further investigation. Future research should focus on the development of a robust and high-yielding synthesis for the title compound, followed by a comprehensive evaluation of its biological properties using the standardized assays outlined in this guide. Elucidation of its mechanism of action against various biological targets will be crucial for its potential development as a novel therapeutic agent. The information and protocols presented herein offer a solid framework for initiating such research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity Assay Protocol [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3- carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridone-carboxylic acids as antibacterial agents. I. Synthesis and antibacterial activity of 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a heterocyclic compound belonging to the pyridone class. While the specific discovery of this compound is not extensively documented in seminal literature, this guide consolidates available information on its physicochemical properties, plausible synthetic routes based on established methodologies for analogous structures, and potential biological activities inferred from related N-benzyl pyridone derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and similar compounds.

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer agents. The substitution at the N-1 position with a benzyl group and the presence of a carboxylic acid at the C-3 position in this compound suggest its potential for diverse biological interactions. This guide will detail the known characteristics of this compound and provide a framework for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 4332-79-0 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | Vendor Data |

| Molecular Weight | 229.23 g/mol | Vendor Data |

| MDL Number | MFCD00101801 | [1] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from readily available starting materials. A potential route involves the cyclization of an enaminone with a primary amine, followed by functional group manipulations.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of related 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates.[2][4]

Step 1: Synthesis of Methyl 1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

-

To a solution of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate (1.0 eq) in a suitable solvent such as ethanol or methanol, add benzylamine (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired intermediate.

Step 2: Hydrolysis to 1-Benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid

-

Suspend the methyl ester intermediate (1.0 eq) in a mixture of ethanol and an aqueous solution of a base (e.g., 2M NaOH).

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 2M HCl) to a pH of approximately 2-3.

-

The carboxylic acid product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Note on the 4-hydroxy group: The proposed synthesis yields a 4-hydroxy derivative. If the unsubstituted pyridone is desired, further synthetic steps such as conversion to a 4-chloro or 4-tosyloxy derivative followed by reductive dehalogenation or desulfonylation would be necessary.[2][4]

Potential Biological Activity and Signaling Pathways

Direct biological data for this compound is not available in the public domain. However, based on the activities of structurally similar N-benzyl pyridone derivatives, several potential therapeutic applications and associated signaling pathways can be hypothesized.

Anticancer Activity

N-benzyl substituted heterocyclic compounds have been investigated for their anticancer properties. For instance, certain 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides have demonstrated potent anti-proliferative activity against human cancer cell lines by inhibiting tubulin polymerization.[5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Hypothetical anticancer signaling pathway.

Neuroprotective Effects

Recent studies on N-benzyl pyridine-2-one derivatives have shown neuroprotective effects in models of cognitive deficit.[6] These compounds were found to inhibit acetylcholinesterase (AChE), reduce oxidative stress, and improve cognitive function. The N-benzyl moiety is often designed to interact with the peripheral anionic site (PAS) of AChE.

References

- 1. 4332-79-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Characteristics of Pyridone Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Pyridone carboxylic acids represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. Their unique structural features and diverse biological activities have established them as privileged scaffolds in the development of novel therapeutic agents. This guide provides a comprehensive overview of their fundamental chemical, physicochemical, and pharmacological properties, supplemented with detailed experimental methodologies and mechanistic insights.

Chemical Characteristics

The core structure of a pyridone carboxylic acid consists of a pyridone ring substituted with at least one carboxylic acid group. The pyridone ring itself can exist in different isomeric forms (e.g., 2-pyridone, 4-pyridone), and the position of the carboxylic acid group further contributes to the structural diversity. This scaffold's aromatic and electron-deficient nature, combined with the acidic carboxylic acid moiety, allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[1]

Synthesis

The synthesis of pyridone carboxylic acids can be achieved through various synthetic routes. A prominent example is the synthesis of the common intermediate for second-generation HIV-1 integrase strand transfer inhibitors (INSTIs) like Dolutegravir and Cabotegravir.[2][3] A generalized workflow for the synthesis of a key pyridone carboxylic acid precursor is outlined below.

Caption: Generalized synthetic workflow for a key pyridone carboxylic acid precursor.

Physicochemical Properties

The physicochemical properties of pyridone carboxylic acids are critical for their pharmacokinetic and pharmacodynamic profiles. These properties, including acidity (pKa), lipophilicity (logP), and solubility, are influenced by the specific substitution patterns on the pyridone ring.

| Property | Value | Compound Example | Reference |

| Molecular Weight | 123.11 g/mol | Picolinic acid (2-pyridinecarboxylic acid) | [4] |

| 141.12 g/mol | Dihydro-4-pyridone-3-carboxylic acid | [5] | |

| 315.28 g/mol | 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | [3][6] | |

| pKa | ~2.43 (pKa1), ~4.76 (pKa2) | Pyridine-2,3-dicarboxylic acid (Quinolinic acid) | [7] |

| 3.24 (Strongest Acidic) | Pyridine-2,6-dicarboxylic acid | [8] | |

| 5.56 (Predicted) | 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | [3] | |

| logP | 0.780 | Picolinic acid (2-pyridinecarboxylic acid) | [9] |

| 0.3 | Dihydro-4-pyridone-3-carboxylic acid | [5] | |

| 0.7 | 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | [6] | |

| Aqueous Solubility | 3.46 g/L (Predicted) | Pyridine-2,6-dicarboxylic acid | [8] |

| Slightly soluble | Picolinic acid |

Pharmacological Activities

Pyridone carboxylic acids exhibit a broad spectrum of pharmacological activities, with antibacterial and antiviral properties being the most extensively studied.

Antibacterial Activity

Many pyridone carboxylic acid derivatives function as potent antibacterial agents, often with a mechanism of action similar to that of fluoroquinolone antibiotics. They have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[2][10]

| Compound Class/Example | Organism | MIC (µg/mL) | Reference |

| 3-cyanopyridine derivatives | E. coli | 3.91 | [1] |

| Pyridone derivative VI | B. subtilis | 0.078 | [1] |

| Pyridone derivative VI | S. aureus | 0.0024 | [1] |

| Compound VII | Streptococcus pneumoniae | 1.95 | [1][11] |

| Compound VII | B. subtilis | 0.98 | [1][11] |

| Compound VII | Salmonella typhimurium | 1.9 | [1][11] |

Antiviral Activity

A significant number of pyridone carboxylic acids have been developed as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. This has led to the development of several FDA-approved drugs.[12][13][14][15]

| Compound Example | Virus | IC50 / EC50 | Reference |

| Compound 2d | HSV-1 | EC50: 6.8 µM | [16] |

| Compound 3f | MAYV | EC50: 2.2 µM | [16] |

| Compound 3a | VSV | EC50: 4.8 µM | [16] |

| Compound 3c | VSV | EC50: 0.52 µM | [16] |

| Pyridine derivative 227 | SARS-CoV-2 3CLpro | EC50: ~2.2 µM | [17] |

| MK-0536 derivative 59 | HIV-1 | EC50: 67 nM | [14][15] |

| MK-0536 derivative 60 | HIV-1 | EC50: 32 nM | [14][15] |

Mechanism of Action

DNA Gyrase Inhibition (Antibacterial)

The antibacterial activity of many pyridone carboxylic acids is attributed to their inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[18][19] These compounds stabilize the "cleavable complex," which is an intermediate in the enzyme's catalytic cycle where the DNA is cleaved. This leads to a halt in DNA replication and ultimately bacterial cell death.

Caption: Mechanism of DNA gyrase inhibition by pyridone carboxylic acids.

HIV-1 Integrase Inhibition (Antiviral)

Pyridone carboxylic acid-based INSTIs target the catalytic core of the HIV-1 integrase enzyme. They chelate the divalent metal ions (typically Mg²⁺) in the active site, which are essential for the strand transfer reaction. By blocking this step, the viral DNA cannot be integrated into the host cell's genome, thereby halting the viral replication cycle.[14][15]

Caption: Mechanism of HIV-1 integrase inhibition by pyridone carboxylic acids.

Experimental Protocols

Synthesis of 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid[3]

This protocol describes the synthesis of a key intermediate for Dolutegravir.

-

Step 1: Formation of Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

-

Add N,N-Dimethylformamide dimethyl acetal to methyl 4-methoxy-3-oxobutanoate.

-

Maintain the mixture at 25-30°C for 2 hours.

-

-

Step 2: Formation of the Enamine Intermediate

-

Dissolve the product from Step 1 in methanol.

-

Add 2-amino acetaldehyde dimethyl acetal and stir the mixture at 20-30°C for 2 hours.

-

-

Step 3: Cyclization

-

Remove the solvent under reduced pressure.

-

Dilute the residue with methanol and add dimethyl oxalate at 25-30°C.

-

Cool the mixture to 0-5°C and slowly add 30 wt% sodium methoxide in methanol.

-

Slowly heat the mixture to 40°C and stir for 14 hours.

-

Concentrate under reduced pressure. The residue is diluted with dichloromethane and poured into cold (0-5°C) 2 N aqueous HCl.

-

-

Step 4: Hydrolysis

-

Separate the organic phase and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with demineralized water, and concentrate under reduced pressure.

-

Dissolve the product in methanol and cool to 0-5°C.

-

Add lithium hydroxide monohydrate and stir at 0-5°C for 3 hours.

-

Quench the reaction with 2 N aqueous HCl and extract with ethyl acetate.

-

The final product is obtained after further purification.

-

Determination of Minimum Inhibitory Concentration (MIC)[2]

This protocol is a general method for assessing antibacterial activity.

-

Preparation of Bacterial Inoculum:

-

Culture the test bacteria in an appropriate broth medium overnight at 37°C.

-

Dilute the culture to achieve a standardized concentration of bacteria (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test pyridone carboxylic acid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

DNA Gyrase Supercoiling Inhibition Assay[20][21]

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

-

Reaction Setup:

-

Prepare a reaction mixture in a 96-well plate containing Assay Buffer (with ATP), relaxed plasmid DNA (e.g., pNO1), and the test compound at various concentrations (typically in 10% DMSO).

-

Add DNA gyrase enzyme to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., SYBR Green) or by preparing the samples for agarose gel electrophoresis.

-

For fluorescence-based assays, measure the fluorescence intensity. Inhibition of supercoiling leads to a change in fluorescence.

-

For gel-based assays, separate the supercoiled and relaxed DNA forms on an agarose gel. The inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

-

-

Data Analysis:

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase activity.

-

HIV-1 Integrase Strand Transfer Assay[22]

This assay measures the inhibition of the strand transfer step of HIV-1 integration.

-

Assay Principle:

-

A homogeneous time-resolved fluorescence (HTRF)-based assay is commonly used.

-

This assay measures the integration of a donor DNA (representing viral DNA) into an acceptor DNA (representing host DNA) catalyzed by the HIV-1 integrase enzyme, often in the presence of the cellular cofactor LEDGF/p75.

-

-

Reaction Components:

-

Recombinant HIV-1 integrase.

-

LEDGF/p75 cofactor.

-

Biotinylated donor DNA substrate.

-

Digoxigenin-labeled acceptor DNA substrate.

-

Streptavidin-d2 (HTRF donor).

-

Anti-digoxigenin-cryptate (HTRF acceptor).

-

-

Procedure:

-

Incubate the integrase, LEDGF/p75, and the test compound in an assay buffer.

-

Add the donor and acceptor DNA substrates to initiate the integration reaction.

-

Incubate to allow for the strand transfer reaction to occur.

-

Add the HTRF detection reagents (streptavidin-d2 and anti-digoxigenin-cryptate).

-

Incubate to allow for binding.

-

-

Detection and Analysis:

-

Measure the HTRF signal. A high signal indicates successful integration, while a low signal indicates inhibition.

-

Calculate the IC50 value from a dose-response curve.

-

Conclusion

Pyridone carboxylic acids are a versatile and highly valuable class of compounds in drug discovery and development. Their favorable physicochemical properties, diverse pharmacological activities, and well-defined mechanisms of action make them attractive scaffolds for targeting a range of diseases. The synthetic accessibility and the potential for structural modification provide ample opportunities for the optimization of their therapeutic potential. This guide has provided a foundational understanding of the core characteristics of pyridone carboxylic acids, which will be invaluable for researchers and scientists working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS#: 1335210-23-5 [m.chemicalbook.com]

- 4. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Dihydro-4-pyridone-3-carboxylic acid | C6H7NO3 | CID 23037702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | C13H17NO8 | CID 53469000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jinjingchemical.com [jinjingchemical.com]

- 8. Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167) - FooDB [foodb.ca]

- 9. chemeo.com [chemeo.com]

- 10. Pyridone-carboxylic acids as antibacterial agents. I. Synthesis and antibacterial activity of 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. brieflands.com [brieflands.com]

- 15. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the dihydropyridine class of molecules. This guide provides a comprehensive overview of its key features, drawing from available chemical data and the broader context of related compounds. While specific biological activity and detailed experimental protocols for this exact molecule are not extensively documented in publicly accessible literature, this guide outlines its fundamental chemical properties, potential synthetic strategies based on analogous compounds, and discusses the known biological significance of the dihydropyridine scaffold.

Core Chemical Features

This compound is characterized by a dihydropyridine ring system, which is a partially saturated version of a pyridine ring. Key substituents include a benzyl group attached to the nitrogen atom, a carbonyl group at the 6-position, and a carboxylic acid group at the 3-position.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | PubChem |

| Molecular Weight | 229.23 g/mol | Apollo Scientific[1] |

| CAS Number | 4332-79-0 | Apollo Scientific[1] |

| Appearance | Solid (predicted) | - |

| Purity | ≥95% | Apollo Scientific[1] |

Synthesis and Manufacturing

Potential Synthetic Pathway

A plausible synthetic route can be extrapolated from the diversity-oriented synthesis of related dihydropyridine derivatives. A generalized workflow is depicted below. The synthesis would likely begin with the reaction of a primary amine (in this case, benzylamine) with a suitable precursor to form the dihydropyridine ring, followed by functional group manipulations to yield the final carboxylic acid.

Caption: A potential synthetic workflow for this compound.

General Experimental Considerations

Based on the synthesis of analogous compounds, the following experimental conditions may be relevant:

-

Reaction Solvents: Anhydrous solvents such as dichloromethane (CH₂Cl₂) are often employed.

-

Reaction Temperature: Reactions may require low temperatures (e.g., -78 °C) for controlled addition of reagents, followed by warming to room temperature.

-

Purification: Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography.

Biological Activity and Potential Applications

Direct biological data, such as IC₅₀ values or specific enzyme inhibition constants for this compound, are not available in the public domain. However, the broader class of dihydropyridine carboxylic acid derivatives has been investigated for various biological activities, including cytotoxic and anti-cancer properties.

Context from Related Compounds

Studies on various dihydropyridine derivatives have demonstrated their potential as:

-

Cytotoxic Agents: A number of novel dihydropyridine carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

-

Enzyme Inhibitors: The pyridine carboxylic acid scaffold is a common feature in many enzyme inhibitors.

It is important to note that the biological activity of dihydropyridine derivatives is highly dependent on the specific substitution pattern on the ring. Therefore, without direct experimental data, the biological profile of this compound remains speculative.

Signaling Pathways: A General Perspective

Given the absence of specific mechanistic studies for this compound, a definitive signaling pathway cannot be delineated. However, based on the activities of other dihydropyridine derivatives, a hypothetical workflow for investigating its potential mechanism of action in a cancer context could be proposed.

Caption: A generalized workflow to investigate the biological mechanism of a novel compound.

Conclusion

This compound is a compound with a well-defined chemical structure. While its specific synthesis and biological functions are not yet detailed in accessible scientific literature, its core dihydropyridine scaffold suggests potential for biological activity. Further research is required to elucidate its synthetic pathway, characterize its biological effects, and identify any potential therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring this and related molecules.

References

Potential Research Areas for 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid is a heterocyclic compound belonging to the pyridinone class. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets. While direct research on this specific molecule is limited, its structural motifs—the N-benzyl group and the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core—are present in compounds with significant biological activities. This guide outlines promising research avenues for this compound, focusing on potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. The information presented is based on the activities of structurally related compounds and provides a framework for future investigation.

Potential Research Areas and Supporting Data

Based on the biological activities of analogous compounds, the following areas are proposed for investigation:

Anticancer Activity

The dihydropyridine and pyridinone cores are found in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. Research on novel dihydropyridine carboxylic acid derivatives has shown promising results, suggesting that this compound could be a candidate for anticancer drug development.

Table 1: Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives against HCT-15 Cell Line [1]

| Compound | IC₅₀ (µM) ± SE |

| Derivative 3a | 7.94 ± 1.6 |

| Derivative 3b | 9.24 ± 0.9 |

| Cisplatin (Reference) | >25 |

| Gefitinib (Reference) | >25 |

Anti-inflammatory Activity

Structurally similar compounds, such as 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, have been identified as inhibitors of Activator Protein-1 (AP-1), a key transcription factor in inflammatory processes. This inhibition leads to the downregulation of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade. This suggests that this compound may possess anti-inflammatory properties.

Neuroprotective Activity

The N-benzyl group is a common feature in compounds with neuroprotective effects. Studies on N-benzyl pyridine-2-one and N-benzyl piperidine derivatives have demonstrated their potential in ameliorating cognitive deficits and inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This indicates that this compound could be explored for its neuroprotective potential.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of N-Benzyl Piperidine Derivatives [2][3]

| Compound | AChE IC₅₀ (µM) |

| Derivative d5 | 6.89 |

| Derivative d10 | 3.22 |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Coumarin-N-benzyl Pyridinium Derivatives [4][5]

| Compound | AChE IC₅₀ (µM) |

| Derivative 5l | 0.247 |

Experimental Protocols

Synthesis of 1-Substituted-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acids

This protocol is adapted from a diversity-oriented synthesis of related carboxamides and outlines the preparation of the carboxylic acid intermediate.[6][7][8]

Step 1: Synthesis of Methyl 1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

-

Treat dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with benzylamine.

-

The reaction proceeds via a cyclization to form the 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate.

Step 2: Transformation to a 4-Chloro Derivative

-

Convert the 4-hydroxy group to a 4-chloro derivative using a suitable chlorinating agent (e.g., phosphorus oxychloride).

Step 3: Suzuki-Miyaura Arylation (Optional, for derivatization)

-

Couple the 4-chloro derivative with an appropriate arylboronic acid in the presence of a palladium catalyst to introduce an aryl group at the 4-position.

Step 4: Hydrolysis to the Carboxylic Acid

-

Hydrolyze the methyl ester of the resulting pyridone derivative using standard conditions (e.g., lithium hydroxide in a mixture of tetrahydrofuran and water) to yield the desired this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT-15, HeLa, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Animal Model: Use adult male Wistar rats.

-

Compound Administration: Administer this compound orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Acetylcholinesterase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution. Incubate for a short period.

-

Initiate Reaction: Add ATCI and DTNB to start the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the production of the yellow-colored product resulting from the reaction of thiocholine with DTNB.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value of the test compound.

Signaling Pathways and Experimental Workflow

Potential Signaling Pathways

The following signaling pathways are implicated in the potential biological activities of this compound and represent key areas for mechanistic studies.

Caption: AP-1 and COX-2 Signaling Pathway in Inflammation.

References

- 1. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with a Gould-Jacobs reaction to form the pyridinone ring system, followed by alkaline hydrolysis to yield the final carboxylic acid. This protocol includes detailed methodologies, quantitative data, and a visual representation of the synthesis workflow.

Introduction